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These application notes provide a comprehensive overview of the experimental and
computational methodologies for analyzing data from Psoralen-TEG-azide crosslinking
experiments. This technique is a powerful tool for capturing RNA-RNA interactions and
structures within living cells.

Introduction to Psoralen-TEG-Azide Crosslinking

Psoralen is a naturally occurring compound that can intercalate into nucleic acid duplexes.[1][2]
Upon exposure to long-wave UV light (365 nm), psoralen forms covalent crosslinks between
opposing pyrimidine bases, effectively "stapling” interacting RNA strands together.[1][2] The
addition of a triethylene glycol (TEG) azide linker to the psoralen molecule provides a crucial
functional handle. The azide group allows for the specific attachment of biotin via a "click
chemistry" reaction, enabling the enrichment of crosslinked RNA fragments.[3] This
methodology, often coupled with high-throughput sequencing, forms the basis of techniques
like COMRADES (Cross-linking Of Matched RNAs And Deep Sequencing), which has been
used to map the RNA genome architecture of viruses like Zika and SARS-CoV-2.

The overall workflow involves in vivo crosslinking, enrichment of crosslinked molecules,
proximity ligation of the interacting RNA fragments into a single chimeric molecule, and
subsequent analysis by high-throughput sequencing.[1][4][5] The resulting sequencing data
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requires a specialized bioinformatics pipeline to identify and interpret the chimeric reads that
represent the original RNA-RNA interactions.

Experimental Protocol: Psoralen-TEG-Azide
Crosslinking and Library Preparation

This protocol outlines the key steps for performing a Psoralen-TEG-azide crosslinking
experiment, from cell treatment to the preparation of a sequencing-ready library. This is a
generalized protocol based on methodologies such as PARIS and SPLASH.[6][5]

1. In Vivo Crosslinking
o Culture adherent cells to approximately 70-80% confluency.

o Prepare a fresh solution of Psoralen-TEG-azide in a suitable buffer (e.g., 1x PBS). The
optimal concentration should be determined empirically.

e Remove the culture medium, wash the cells with 1x PBS, and add the Psoralen-TEG-azide
solution.

« Irradiate the cells with 365 nm UV light in a crosslinker instrument (e.g., Stratalinker). The
energy dose and time should be optimized to maximize crosslinking while minimizing RNA
damage.

e As a control, prepare a parallel plate of cells treated with the buffer alone (no psoralen).
2. RNA Extraction and Fragmentation
e Lyse the cells and extract total RNA using a standard method like TRIzol reagent.

o Fragment the extracted RNA to a desired size range (e.g., ~100-200 nucleotides) using
enzymatic digestion (e.g., RNase Ill) or chemical hydrolysis.

3. Enrichment of Crosslinked RNA via Click Chemistry and Biotin Pulldown

o Perform a click chemistry reaction by adding a biotin-alkyne conjugate to the fragmented
RNA in the presence of a copper(l) catalyst. This will attach a biotin molecule to the azide
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group on the psoralen.

» Enrich the biotinylated (crosslinked) RNA fragments using streptavidin-coated magnetic
beads.

e Wash the beads extensively to remove non-crosslinked RNA fragments.

4. Proximity Ligation

o While the crosslinked RNA fragments are still attached to the beads, perform a proximity
ligation reaction using T4 RNA Ligase 1.[6] This will ligate the ends of the two interacting
RNA fragments, creating a single chimeric RNA molecule.

o Elute the ligated RNA from the beads.

5. Crosslink Reversal

o Reverse the psoralen crosslinks by exposing the eluted RNA to short-wave UV light (~254
nm) on ice.[5] This step is crucial for allowing the reverse transcriptase to read through the
entire chimeric molecule.

6. Library Preparation for Sequencing

o Perform reverse transcription to convert the chimeric RNA into cDNA.

o Amplify the cDNA via PCR using primers that add the necessary sequencing adapters.

» Purify the PCR products and quantify the library.

e Sequence the library on a high-throughput sequencing platform, using paired-end reads.

Diagram of the Experimental Workflow
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Caption: Experimental workflow for Psoralen-TEG-azide crosslinking.

Computational Protocol: Data Processing and
Analysis

Since there is no single software package for this type of data, a computational pipeline
consisting of several bioinformatics tools is required. This protocol outlines the key steps for
processing the raw sequencing data to identify RNA-RNA interactions.

1. Pre-processing of Sequencing Reads
e Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC.

o Adapter Trimming: Remove adapter sequences from the reads using a tool like Trimmomatic
or Cutadapt.

2. Mapping of Reads

» Align the processed reads to the relevant reference genome or transcriptome. A splice-aware
aligner capable of handling gapped alignments is essential. STAR is a commonly used tool
for this purpose.[7] It is crucial to optimize mapping parameters to allow for the detection of
non-contiguous, chimeric reads.[7]

3. Identification and Classification of Chimeric Reads

e This is the most critical step in the analysis. Chimeric reads, which are composed of
sequences from two different RNA molecules (or distant parts of the same molecule),
represent the crosslinked fragments.
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e Develop or use custom scripts (e.g., in Python or Perl) to parse the alignment files (in
SAM/BAM format) and identify reads that map to two different genomic locations.

 Classify the chimeric reads into intramolecular (from the same RNA) and intermolecular
(from different RNAS) interactions.

4. Filtering and Annotation

« Filter the identified interactions to remove potential artifacts, such as those arising from PCR
errors or ambiguous alignments.

e Annotate the interacting regions with gene names, transcript IDs, and genomic features.
5. Visualization of Interaction Networks

» Visualize the identified RNA-RNA interactions as networks. Tools like Cytoscape or web-
based viewers like xiVIEW (originally for protein crosslinks but adaptable) can be used to
represent RNAs as nodes and interactions as edges.[8]

Diagram of the Computational Analysis Pipeline
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Caption: Computational pipeline for processing crosslinking data.

Data Presentation
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Quantitative data from a Psoralen-TEG-azide crosslinking experiment is typically presented in

terms of the number of sequencing reads supporting a particular interaction. The following

tables provide examples of how this data can be structured.

Table 1: Summary of Sequencing and Mapping Statistics

Metric Sample 1 (Psoralen) Sample 2 (Control)
Total Raw Reads 150,000,000 145,000,000

Reads after Trimming 142,500,000 138,200,000
Uniquely Mapped Reads 121,125,000 118,852,000
Chimeric Reads Identified 1,250,000 25,000

% Chimeric Reads 0.88% 0.02%

Table 2: Top 10 Identified Intermolecular RNA-RNA Interactions

Interacting Interacting Read Count Read Count Fold
RNA 1 RNA 2 (Sample 1) (Control) Enrichment
INcRNA-XIST MRNA-YY1 15,432 5 3086.4
SnRNA-U1 MRNA-SRSF1 12,876 12 1073.0
rRNA-18S rRNA-28S 11,543 20 577.2
MRNA-GAPDH IncRNA-MALAT1 9,876 8 1234.5
mMiRNA-21 MRNA-PTEN 8,123 3 2707.7
SnoRNA-U3 pre-rRNA 7,543 15 502.9
MRNA-ACTB rRNA-18S 6,987 30 232.9
INcRNA-NEAT1 MRNA-FUS 5,432 6 905.3
7SK RNA HEXIM1 mRNA 4,876 4 1219.0
tRNA-Lys rRNA-28S 3,987 25 159.5
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Table 3: Example of Intramolecular Interactions (RNA Folding)

Region 1 Region 2 Predicted
RNA Name . . Read Count

(coordinates) (coordinates) Structure
INCRNA-XIST 1,234 - 1,256 5,678 - 5,700 25,432 Stem-loop
SARS-CoV-2

21,563 - 21,575 25,384 - 25,396 18,765 Pseudoknot
Genome
rRNA-18S 456 - 478 890 - 912 15,876 Helix

Signaling Pathway | Molecular Interaction Context

Psoralen-based crosslinking can be used to investigate a wide range of RNA-mediated
regulatory pathways. One such example is the regulation of mMRNA translation by microRNAs
(miRNASs). A miRNA binds to the 3' UTR of a target mRNA, leading to translational repression
or mMRNA degradation. Psoralen crosslinking can capture this direct interaction in vivo.

Diagram of miRNA-mediated mRNA Regulation
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Caption: Capturing miRNA-mRNA interactions via psoralen crosslinking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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